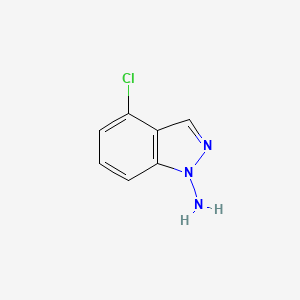
4-Chloro-1H-indazol-1-amine
Cat. No. B8702292
M. Wt: 167.59 g/mol
InChI Key: XHXIAGXESVZJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06376426B1
Procedure details


Sodium hydride (60 % wt suspension in mineral oil; 0.33 g, 8.3 mmol) is suspended in dry tetrahydrofuran (THF, 10 mL) and is cooled to 0° C. A mixture of 4-chloroindazole (1.05 g, 6.9 mmol) and THF (10 mL) is added to the slurry at 4° C. After the addition is completed, the mixture is stirred for 30 min. Then a mixture of O-mesitylenesulfonylhydroxylamine (1.25 g, 7 mmol) and THF (10 mL) is added slowly, at a temperature below 5° C. After the addition is completed, the reaction mixture is allowed to reach room temperature and is subsequently stirred for 3 h. Then the mixture is cooled again to 0° C., and a second aliquot of O-mesitylenesulfonylhydroxylamine (1.25 g, 7 mmol) in THF (10 mL) is added slowly. The mixture is allowed to reach ambient temperature and is subsequently stirred overnight. The reaction mixture is worked up by adding it to water, extracting into ethyl acetate, and drying over sodium sulfate. The crude product (1.2 g) is obtained after filtration of the drying agent and evaporation of the solvent. This material is used for the next reaction step without purification.









Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2.C1(C)C=C(C)C=C(C)C=1S(O[NH2:25])(=O)=O.O>O1CCCC1>[Cl:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][N:8]2[NH2:25] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C=NNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the slurry at 4° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added slowly, at a temperature below 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is subsequently stirred for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture is cooled again to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach ambient temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is subsequently stirred overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracting into ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over sodium sulfate
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2C=NN(C2=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
